Cas no 1065102-65-9 (Methyl2-(tert-Butyl)oxazole-4-carboxylate)

メチル2-(tert-ブチル)オキサゾール-4-カルボキシレートは、有機合成において有用な中間体として知られる化合物です。その特長として、tert-ブチル基の立体障害により高い反応選択性を示し、医薬品や農薬の合成において重要な骨格構築に利用されます。また、オキサゾール環の電子求引性とカルボキシレート基の反応性を併せ持ち、多様な誘導体化が可能です。安定性に優れ、取り扱いが比較的容易な点も実用的な利点です。特にヘテロ環化合物の合成や官能基変換において、効率的な合成経路を提供します。

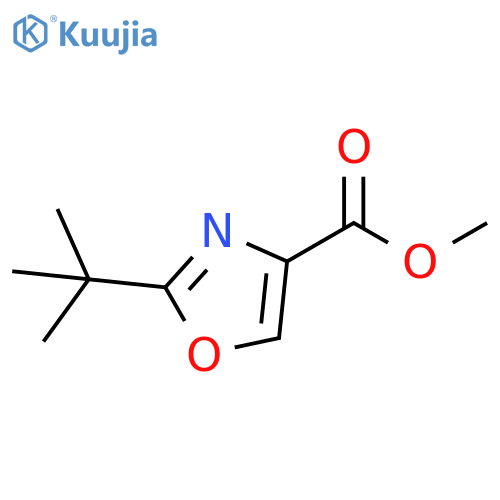

1065102-65-9 structure

商品名:Methyl2-(tert-Butyl)oxazole-4-carboxylate

CAS番号:1065102-65-9

MF:C9H13NO3

メガワット:183.204422712326

MDL:MFCD22123632

CID:4559940

Methyl2-(tert-Butyl)oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(tert-Butyl)oxazole-4-carboxylate

- Methyl2-(tert-Butyl)oxazole-4-carboxylate

-

- MDL: MFCD22123632

- インチ: 1S/C9H13NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3

- InChIKey: WPHULQNTUPMUPX-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C(OC)=O)N=C1C(C)(C)C

Methyl2-(tert-Butyl)oxazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | SY058500-1g |

Methyl 2-(tert-Butyl)oxazole-4-carboxylate |

1065102-65-9 | 95% | 1g |

¥4593.55 | 2023-09-15 | |

| A2B Chem LLC | AI06994-1g |

Methyl 2-(tert-butyl)oxazole-4-carboxylate |

1065102-65-9 | ≥95% | 1g |

$2573.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D776835-0.1g |

Methyl 2-(tert-Butyl)oxazole-4-carboxylate |

1065102-65-9 | 95% | 0.1g |

$490 | 2025-02-21 | |

| A2B Chem LLC | AI06994-250mg |

Methyl 2-(tert-butyl)oxazole-4-carboxylate |

1065102-65-9 | ≥95% | 250mg |

$798.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D776835-1g |

Methyl 2-(tert-Butyl)oxazole-4-carboxylate |

1065102-65-9 | 95% | 1g |

$895 | 2025-02-21 | |

| eNovation Chemicals LLC | D776835-1g |

Methyl 2-(tert-Butyl)oxazole-4-carboxylate |

1065102-65-9 | 95% | 1g |

$895 | 2025-02-22 | |

| eNovation Chemicals LLC | D776835-0.25g |

Methyl 2-(tert-Butyl)oxazole-4-carboxylate |

1065102-65-9 | 95% | 0.25g |

$355 | 2024-07-20 | |

| eNovation Chemicals LLC | D776835-1g |

Methyl 2-(tert-Butyl)oxazole-4-carboxylate |

1065102-65-9 | 95% | 1g |

$895 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580411-1g |

Methyl 2-(tert-butyl)oxazole-4-carboxylate |

1065102-65-9 | 98% | 1g |

¥5970.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D776835-0.1g |

Methyl 2-(tert-Butyl)oxazole-4-carboxylate |

1065102-65-9 | 95% | 0.1g |

$490 | 2024-07-20 |

Methyl2-(tert-Butyl)oxazole-4-carboxylate 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

1065102-65-9 (Methyl2-(tert-Butyl)oxazole-4-carboxylate) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量